![molecular formula C18H21N5O2 B3013471 8-[苄基(甲基)氨基]-1,3-二甲基-7-(丙-2-烯-1-基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮 CAS No. 377052-13-6](/img/structure/B3013471.png)

8-[苄基(甲基)氨基]-1,3-二甲基-7-(丙-2-烯-1-基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

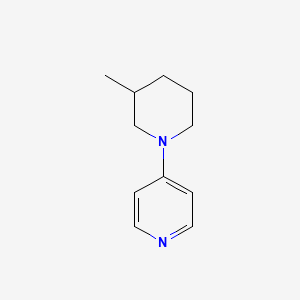

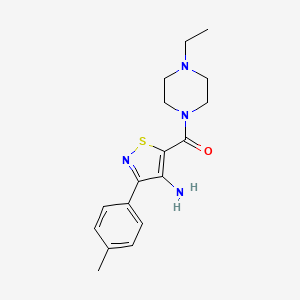

The compound 8-Benzyl(methyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a derivative of the purine class of molecules, which are heterocyclic aromatic organic compounds. Purine derivatives have been extensively studied due to their biological significance and therapeutic potential. The compound is structurally related to caffeine and theophylline, which are well-known stimulants and have various pharmacological effects.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a library of 69 derivatives of tricyclic xanthine, which is structurally similar to the compound of interest, was prepared and evaluated for their potential as multitarget drugs for neurodegenerative diseases . Another study synthesized new derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-diones, which share a common purine scaffold with the compound . These studies typically involve multi-step synthetic procedures, including the use of various reagents and conditions to introduce different substituents onto the purine core.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The specific compound mentioned includes additional functional groups such as a benzyl(methyl)amino group and a prop-2-en-1-yl group. These modifications can significantly alter the compound's interaction with biological targets, solubility, and overall pharmacokinetic properties.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution, which are commonly used to modify their structure and introduce new pharmacophores. The studies referenced do not provide specific reactions for the compound , but they do discuss the synthesis of related compounds, which likely involve similar chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a basic nitrogen atom in the tetrahydropyrazine ring of related compounds was designed to improve water solubility . The specific physical and chemical properties of the compound would need to be determined experimentally, but it can be inferred that the presence of various substituents would affect these properties in a predictable manner.

Relevant Case Studies

While the provided data does not include case studies for the exact compound, related research has identified compounds with significant biological activity. For instance, some derivatives have shown potent dual-target-directed antagonism at A1/A2A adenosine receptors and inhibition of monoamine oxidases (MAO), which are promising for the treatment of neurodegenerative diseases . Another study's derivatives displayed cardiovascular activity, including antiarrhythmic and hypotensive effects, which could be relevant for the compound .

科学研究应用

合成和保护基团应用

- 该化合物作为1,3-二甲基-7-(丙-2-烯-1-基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮的衍生物,在合成相关的嘌呤衍生物中发挥作用。例如,噻乙烷基保护用于合成8-取代的1-苄基-3-甲基-3,7-二氢-1H-嘌呤-2,6-二酮,突出了保护基团在合成复杂分子中的重要性 (Khaliullin & Shabalina, 2020)。

药理学探索

- 在药理学中,1,3-二甲基-3,7-二氢-嘌呤-2,6-二酮的衍生物因其受体亲和性和潜在的精神活性而受到探索。例如,对8-氨基烷基衍生物的研究揭示了它们与各种受体的相互作用,表明在精神药物开发中的潜在应用 (Chłoń-Rzepa 等,2013)。

合成、性质和反应

- 对与查询化合物密切相关的N-取代8-氨基嘌呤的合成和性质的研究,证明了该化合物在开发具有多种应用(包括药物化学)的新型黄嘌呤衍生物方面的重要性 (Mosselhi & Pfleiderer, 2010)。

生物活性研究

- 对相关氧杂蒽衍生物的研究探索了它们的抗哮喘活性,强调了嘌呤衍生物在呼吸治疗应用中的潜力 (Bhatia 等,2016)。

抗癌应用

- 对2-[(1-取代)-2,6-二氧代-2,3,6,7-四氢-1H-嘌呤-8-基硫基]-N-取代乙酰胺的 Olomoucine 类似物的研究证明了嘌呤衍生物在开发抗癌药物中的重要性 (Hayallah, 2017)。

作用机制

Target of Action

It is known that similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems in the central nervous system, particularly the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

It is known that similar compounds interact with their targets, often neurotransmitter receptors, to modulate their function . This can result in changes in neurotransmitter levels and neuronal activity, which can have therapeutic effects in conditions such as depression .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways related to neurotransmitter synthesis, release, and reuptake . These changes can have downstream effects on neuronal activity and communication .

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve their bioavailability .

Result of Action

It is known that similar compounds can have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

8-[benzyl(methyl)amino]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-5-11-23-14-15(21(3)18(25)22(4)16(14)24)19-17(23)20(2)12-13-9-7-6-8-10-13/h5-10H,1,11-12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHRXMCEAFBDHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

![Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate](/img/structure/B3013391.png)

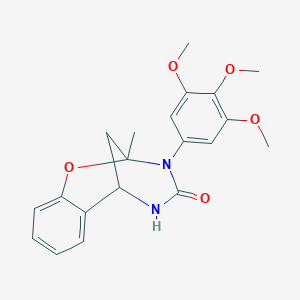

![3-[(2,5-dimethylphenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013398.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013402.png)

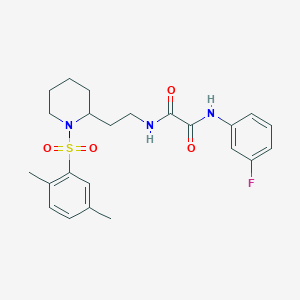

![[(1-Methanesulfonylpiperidin-3-yl)methyl][(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B3013403.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B3013409.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B3013410.png)

![(2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methyl acetate](/img/structure/B3013411.png)